菲律宾霉素II

描述

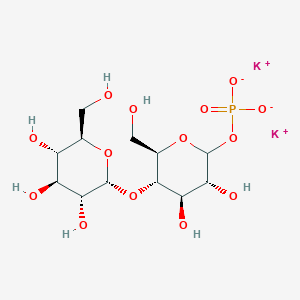

菲利平 II 是一种由细菌链霉菌属菲利平菌产生的多烯大环内酯类抗生素。它是菲利平复合物的一部分,该复合物包括菲利平 I、菲利平 II、菲利平 III 和菲利平 IV。 菲利平 II 以其与甾醇(特别是胆固醇)结合的能力而闻名,使其成为生物学研究中用于检测和定量细胞膜中胆固醇的宝贵工具 .

科学研究应用

菲利平 II 在科学研究中具有几个重要的应用:

胆固醇检测: 用作荧光探针来检测和定量生物膜中的胆固醇.

抗真菌剂: 对各种致病真菌表现出抗真菌活性,使其在医学研究中很有用.

细胞生物学: 由于其与甾醇结合的能力,它被用于膜结构和功能的研究.

药物开发: 作为开发新型抗真菌药物的先导化合物.

作用机制

菲利平 II 通过与生物膜中的甾醇(特别是胆固醇)结合发挥作用。这种结合会破坏膜结构,导致膜通透性增加和细胞裂解。 菲利平 II 与胆固醇之间的相互作用涉及在膜疏水层内形成复合物 .

生化分析

Biochemical Properties

Filipin II plays a crucial role in biochemical reactions, particularly in the biosynthesis of filipin III. It is formed by the hydroxylation of filipin I at the C26 position by the enzyme FilC. Filipin II is further hydroxylated at the C1’ position by the enzyme FilD to yield filipin III . The interaction of Filipin II with these enzymes highlights its importance in the biosynthetic pathway of filipin III. Additionally, Filipin II exhibits enhanced antifungal bioactivity, making it a valuable compound in biochemical research .

Cellular Effects

Filipin II has significant effects on various types of cells and cellular processes. It interacts with cholesterol in biological membranes, disrupting membrane integrity and affecting cell function. This disruption can influence cell signaling pathways, gene expression, and cellular metabolism. Filipin II’s ability to bind to cholesterol makes it a useful tool for studying cholesterol distribution and dynamics within cells .

Molecular Mechanism

The molecular mechanism of Filipin II involves its binding interactions with cholesterol in biological membranes. This binding disrupts the organization of cholesterol-rich domains, leading to changes in membrane fluidity and permeability. Filipin II also inhibits the activity of certain enzymes involved in cholesterol metabolism, further affecting cellular processes. These interactions at the molecular level contribute to the compound’s antifungal and diagnostic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Filipin II can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Filipin II can have sustained effects on cellular function, including prolonged disruption of membrane integrity and alterations in gene expression. These temporal effects are important considerations for its use in biochemical research .

Dosage Effects in Animal Models

The effects of Filipin II vary with different dosages in animal models. At low doses, Filipin II can effectively disrupt cholesterol-rich domains without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including membrane damage and cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Filipin II is involved in the metabolic pathways of cholesterol biosynthesis and metabolism. It interacts with enzymes such as FilC and FilD, which are responsible for its hydroxylation and conversion to filipin III. These interactions affect metabolic flux and the levels of metabolites involved in cholesterol metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical properties .

Transport and Distribution

Within cells and tissues, Filipin II is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in cholesterol-rich domains. The compound’s ability to bind to cholesterol also affects its distribution within cellular membranes, contributing to its biological activity .

Subcellular Localization

Filipin II is primarily localized in cholesterol-rich domains within cellular membranes. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that Filipin II reaches specific compartments or organelles where it can exert its effects on membrane integrity and cellular processes .

准备方法

合成路线和反应条件

菲利平 II 是通过链霉菌属菲利平菌中的一系列酶促反应合成的。生物合成涉及聚酮合酶途径,其中初始产物菲利平 I 在 C26 位发生羟基化形成菲利平 II。 这种羟基化是由酶 FilC 催化的 .

工业生产方法

菲利平 II 的工业生产涉及在合适的培养基(例如酵母提取物-麦芽提取物 (YEME) 培养基)中培养链霉菌属菲利平菌。发酵过程经过优化,以最大限度地提高菲利平 II 的产量。 发酵后,使用高效液相色谱 (HPLC) 等技术提取和纯化化合物 .

化学反应分析

反应类型

菲利平 II 会经历各种化学反应,包括:

羟基化: 菲利平 II 可以在 C1’ 位进一步羟基化形成菲利平 III.

氧化和还原: 这些反应可以改变大环内酯环上的官能团,影响其生物活性。

常用试剂和条件

羟基化: 由细胞色素 P450 单加氧酶(如 FilC 和 FilD)催化.

氧化: 通常涉及过氧化氢或分子氧等氧化剂。

还原: 可以使用硼氢化钠等还原剂来实现。

形成的主要产物

菲利平 III: 由菲利平 II 在 C1’ 位羟基化形成.

各种衍生物: 根据具体的反应和条件,可以合成菲利平 II 的各种生物活性衍生物.

相似化合物的比较

类似化合物

菲利平 I: 菲利平 II 生物合成中的前体,缺少 C26 位的羟基.

菲利平 III: 由菲利平 II 在 C1’ 位进一步羟基化形成,具有增强的抗真菌活性.

菲利平 IV: 菲利平复合物的另一个成员,具有独特的结构和生物活性特征.

菲利平 II 的独特性

菲利平 II 的独特之处在于其在 C26 位的特定羟基化,与菲利平复合物的其他成员相比,赋予了其独特的生物活性。 其以高特异性结合胆固醇的能力使其成为胆固醇研究和抗真菌应用的宝贵工具 .

属性

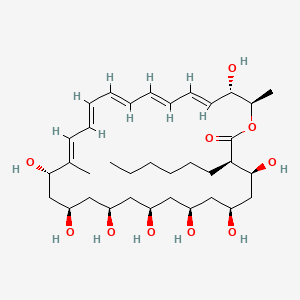

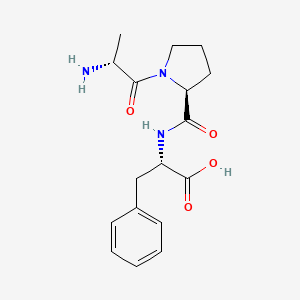

IUPAC Name |

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQVKVPYZHL-YWSRBNGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38620-77-8 | |

| Record name | Filipin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Filipin II interact with its target and what are the downstream effects?

A1: Filipin II, a component of the complex polyene antibiotic Filipin, primarily targets cholesterol within biological and artificial membranes. [, ] This interaction disrupts the membrane structure, leading to increased permeability and leakage of cellular contents. [] For instance, Filipin II preferentially disrupts liposomes containing cholesterol, as evidenced by the release of Chromium-51 (Cr-51). [] While Filipin II also interacts with other phospholipids like sphingomyelin and cardiolipin, its disruptive effect is most pronounced in cholesterol-rich membranes. []

Q2: Can you elaborate on the use of Filipin II in studying cellular processes?

A2: Filipin II's ability to selectively disrupt cholesterol-rich membranes makes it a valuable tool in studying cellular processes like endocytosis. [] For example, researchers investigating the mechanism of Soybean Ferritin uptake by Caco-2 cells used Filipin II to inhibit caveolar endocytosis, a cholesterol-dependent pathway. [] The lack of effect of Filipin II in this study indicated that Soybean Ferritin internalization occurs primarily through a clathrin-mediated endocytosis pathway. []

Q3: What is known about the structure of Filipin II?

A3: While the exact structure of Filipin II is not explicitly detailed in the provided research, it is categorized as a polyene macrolide antibiotic. [] Polyene macrolides are characterized by a large lactone ring containing multiple conjugated double bonds (polyene system) and often feature hydroxyl groups. [] Determining the precise structure of Filipin II and other polyene macrolides often requires advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. []

Q4: Are there any studies exploring the structure-activity relationship of Filipin and its components, including Filipin II?

A4: Yes, research has investigated the structure-activity relationship of Filipin components. [] Studies comparing the hemolytic activity of Filipin components revealed the following order of potency: Filipin II > Filipin III > Filipin I > Filipin IV. [] This suggests that structural differences among the components influence their interaction with cholesterol and subsequent membrane disruption. Further research is needed to fully elucidate the specific structural features responsible for the observed differences in activity. []

Q5: What are the limitations and challenges associated with using Filipin II in research?

A5: Despite its usefulness, Filipin II's application in research presents some challenges. Its non-specific interaction with various phospholipids, albeit with lower affinity compared to cholesterol, may lead to off-target effects and complicate data interpretation. [] Additionally, the availability of standardized formulations and detailed information regarding stability under different conditions remain important considerations for researchers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)